molecular formula C15H11N5O3 B11478067 3-({[2-(4H-1,2,4-triazol-4-yl)pyridin-4-yl]carbonyl}amino)benzoic acid

3-({[2-(4H-1,2,4-triazol-4-yl)pyridin-4-yl]carbonyl}amino)benzoic acid

Cat. No.: B11478067
M. Wt: 309.28 g/mol
InChI Key: NIRZNOKJTAUQFJ-UHFFFAOYSA-N
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Description

3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID is a complex organic compound that features a triazole ring, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID typically involves multi-step organic reactionsThe final step involves the amidation of the benzoic acid with the pyridine-triazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the triazole ring, while substitution reactions can introduce halogen atoms into the aromatic rings .

Mechanism of Action

The mechanism of action of 3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that exhibit unique properties.

    Pathways Involved: In biological systems, the compound may interfere with signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and benzoic acid moieties but lacks the pyridine ring.

Uniqueness

3-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOIC ACID is unique due to its combination of the triazole, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

3-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoic acid

InChI

InChI=1S/C15H11N5O3/c21-14(19-12-3-1-2-11(6-12)15(22)23)10-4-5-16-13(7-10)20-8-17-18-9-20/h1-9H,(H,19,21)(H,22,23)

InChI Key

NIRZNOKJTAUQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NC=C2)N3C=NN=C3)C(=O)O

Origin of Product

United States

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